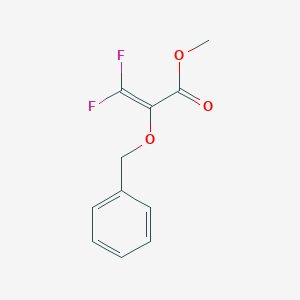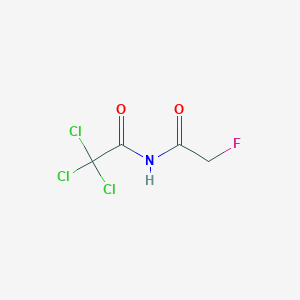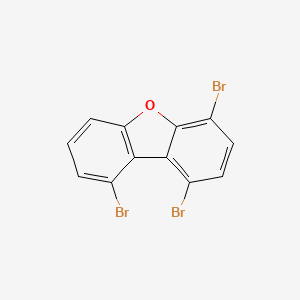
1,4,9-Tribromo-dibenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,9-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, an aromatic heterocyclic compound Dibenzofuran consists of two benzene rings fused to a central furan ring The addition of bromine atoms at positions 1, 4, and 9 of the dibenzofuran structure results in this compound
準備方法
Synthetic Routes and Reaction Conditions: 1,4,9-Tribromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the substitution of hydrogen atoms with bromine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination reaction is carefully monitored to avoid over-bromination or formation of unwanted by-products.
化学反応の分析
Types of Reactions: 1,4,9-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form dibenzofuran derivatives with different functional groups. Reduction reactions can remove bromine atoms, reverting to dibenzofuran or its partially brominated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted dibenzofuran derivatives.
Oxidation Reactions: Products include dibenzofuran derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Products include partially or fully de-brominated dibenzofuran derivatives.
科学的研究の応用
1,4,9-Tribromo-dibenzofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its brominated structure makes it a useful intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological properties.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,4,9-Tribromo-dibenzofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can result in inhibition or activation of specific biological processes.
類似化合物との比較
- 1,4,7-Tribromo-dibenzofuran
- 1,3,4-Tribromo-dibenzofuran
- Dibenzofuran
Comparison: 1,4,9-Tribromo-dibenzofuran is unique due to the specific positions of the bromine atoms, which influence its chemical reactivity and physical properties. Compared to other tribromo-dibenzofuran derivatives, it may exhibit different reactivity patterns and biological activities. The position of bromine atoms can affect the compound’s ability to interact with other molecules, making it distinct from its isomers.
特性
CAS番号 |
617707-46-7 |
|---|---|
分子式 |
C12H5Br3O |
分子量 |
404.88 g/mol |
IUPAC名 |
1,4,9-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-6-2-1-3-9-10(6)11-7(14)4-5-8(15)12(11)16-9/h1-5H |
InChIキー |
SOBCQEWGYNAZQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)C3=C(C=CC(=C3O2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]](/img/structure/B12574652.png)
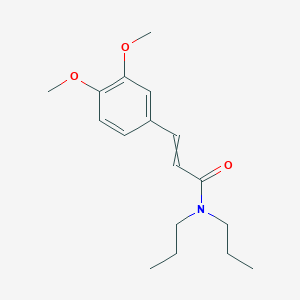
![2-(1,2,6,7-Tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine;hydrochloride](/img/structure/B12574674.png)
![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)
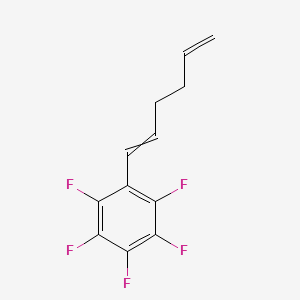
![N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574685.png)

![2,2'-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid](/img/structure/B12574698.png)
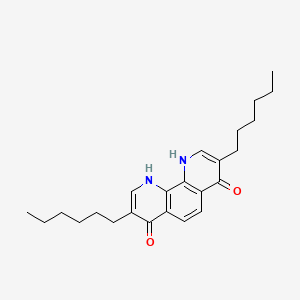
![diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B12574701.png)
![(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane)](/img/structure/B12574704.png)
![Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate](/img/structure/B12574715.png)
